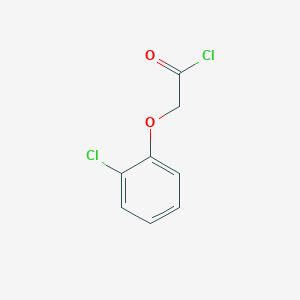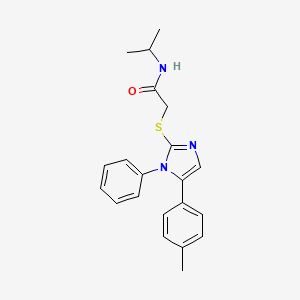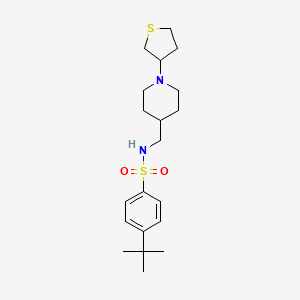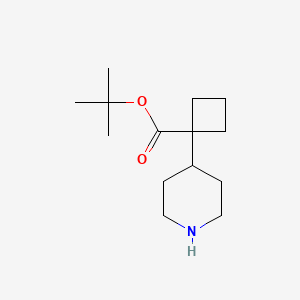
N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2-chlorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2-chlorobenzenecarboxamide” is a complex organic molecule that contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic aromatic organic compounds which are important in a variety of fields including pharmaceuticals, dyes, and polymers .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques would provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazoles are known to undergo a variety of reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined through experimental analysis .Applications De Recherche Scientifique
Discovery and Cancer Treatment Applications
The development of poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment has led to significant advancements in the field. One notable compound in this category is ABT-888, which exhibits exceptional potency against both PARP-1 and PARP-2 enzymes. Its development underscores the critical role of benzimidazole carboxamide derivatives in enhancing the efficacy of cancer therapies. This compound's solubility, bioavailability, and effectiveness in vivo, particularly in combination with other cancer treatments, highlight its potential in oncology (Penning et al., 2009).
Antimicrobial Research
Research on N-benzimidazol-1-yl-methyl-benzamide derivatives has demonstrated their significant antimicrobial properties. These compounds have been synthesized and evaluated for their in vitro antimicrobial activity against a variety of pathogens, including Escherichia coli and Staphylococcus aureus. Their structures were elucidated using spectral and analytical techniques, identifying several derivatives as potent antimicrobial agents (Sethi et al., 2016).
Antioxidant and Antimicrobial Activities
A study on the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide has explored its antimicrobial and antioxidant activities. The incorporation of bioactive aromatic heterocyclic carboxylic acids has resulted in compounds exhibiting promising antimicrobial activity against tested microorganisms and notable antioxidant properties. This research suggests the potential of these compounds in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Synthesis and Potent Antimicrobial Activity
The synthesis of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives has been explored for their antibacterial and antifungal activities. These compounds have shown significant in vitro activity against various pathogens, including methicillin-resistant S. aureus and E. coli. This research underscores the potential of benzimidazole derivatives in addressing resistant microbial strains (Göker et al., 2005).
Neuropeptide Y Y1 Receptor Antagonists for Obesity
A novel series of benzimidazole derivatives has been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, with the aim of developing anti-obesity drugs. This research highlights the role of benzimidazole derivatives in modulating Y1 receptor affinity, providing a basis for the development of potential treatments for obesity (Zarrinmayeh et al., 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its potential uses, particularly if it shows promising biological activity. This could involve in-depth studies of its mechanism of action, as well as optimization of its physical and chemical properties for specific applications .
Propriétés
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-11(2)16(17-20-14-9-5-6-10-15(14)21-17)22-18(23)12-7-3-4-8-13(12)19/h3-11,16H,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNHQYQOHSFFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2-chlorobenzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)



![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2956716.png)
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)
![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2956721.png)

